molecular formula C14H7NO3 B13934368 1H-[1]benzofuro[3,2-f]indole-2,3-dione

1H-[1]benzofuro[3,2-f]indole-2,3-dione

Cat. No.: B13934368
M. Wt: 237.21 g/mol
InChI Key: QTYBUFZPADYYOG-UHFFFAOYSA-N
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Description

1H-[1]benzofuro[3,2-f]indole-2,3-dione is a heterocyclic compound featuring fused benzofuran and indole rings with two ketone groups at positions 2 and 2. This structure endows it with unique electronic and steric properties, making it a candidate for diverse pharmacological applications.

Properties

Molecular Formula

C14H7NO3

Molecular Weight

237.21 g/mol

IUPAC Name

1H-[1]benzofuro[3,2-f]indole-2,3-dione

InChI

InChI=1S/C14H7NO3/c16-13-9-5-8-7-3-1-2-4-11(7)18-12(8)6-10(9)15-14(13)17/h1-6H,(H,15,16,17)

InChI Key

QTYBUFZPADYYOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(C=C3O2)NC(=O)C4=O

Origin of Product

United States

Preparation Methods

The synthesis of 1H-1benzofuro[3,2-f]indole-2,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 5-acetoxymethyl-4-acetylpyrroles with indoles, followed by cyclization using Montmorillonite K10 clay as a catalyst . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1H-1Benzofuro[3,2-f]indole-2,3-dione undergoes various chemical reactions, including:

Scientific Research Applications

1H-1Benzofuro[3,2-f]indole-2,3-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of various diseases.

    Industry: Utilized in the development of new materials with unique properties

Mechanism of Action

The mechanism of action of 1H-1benzofuro[3,2-f]indole-2,3-dione involves its interaction with specific molecular targets and pathways. For example, it may act as a chemosensor by binding to metal ions, enhancing its absorption peak in the ultraviolet region . Additionally, its structure allows it to participate in various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations :

  • Substituted isatins (e.g., 1-methyl or 5-methyl) introduce steric or electronic modifications that alter reactivity and binding affinity .
Table 2: Pharmacological Profiles of Analogs
Compound Name Biological Activities Potency (Example Data) Reference ID
1H-[1]benzofuro[3,2-f]indole-2,3-dione Antifungal, antitumor (predicted based on benzofuroquinoline analogs) Not explicitly reported; inferred from structural analogs
Isatin Neuroprotective, antimicrobial, anticonvulsant IC₅₀ for MAO-B inhibition: ~100 µM
1-Methylisatin Reduced MAO-B inhibition compared to isatin; potential antiviral EC₅₀ against vaccinia virus: >4.3 mg/mL
5-Methylisatin Enhanced antimicrobial activity MIC against C. albicans: 7.81 mg/mL (similar to ciprofloxacin)
Benzofuroquinoline Antimalarial, antitumor (e.g., norneocryptolepine) IC₅₀ for P. falciparum: 0.8 µM

Key Observations :

  • Substitutions on isatin (e.g., 5-methyl) enhance antimicrobial activity, likely due to increased lipophilicity and membrane penetration .
  • The benzofuro-indole system may exhibit dual antifungal and antitumor effects, akin to benzofuroquinolines .

Physicochemical and Electronic Properties

Table 3: Substituent Effects on Properties
Compound Name Substituent Position Impact on Properties Reference ID
Isatin N/A Dual ν(C=O) IR bands (symmetric/asymmetric stretching); vibrational coupling model
1-Methylisatin N1 Reduced hydrogen-bonding capacity; altered solubility
5-Methylisatin C5 Increased electron density at C6; enhanced antimicrobial efficacy
Benzofuro-indole derivatives Fused rings Extended conjugation; improved binding to hydrophobic enzyme pockets

Key Observations :

  • Substituents at C5 of isatin enhance electron density, improving interactions with microbial enzymes .
  • The fused benzofuran ring in the target compound likely increases planarity and stability, favoring DNA intercalation in antitumor applications .

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